

Spectroscopic and Structural Characterization of Octamylamine Sulfamate: A Technical Guide

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Compound of Interest

Compound Name: Octamylamine sulfamate

Cat. No.: B15189938

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This technical guide provides a detailed overview of the expected spectroscopic data for **Octamylamine Sulfamate**. Due to the limited availability of direct experimental data for this specific compound in public literature, this document compiles predicted values and methodologies based on the analysis of its constituent functional groups: the octyl amine moiety and the sulfamate group. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Predicted Spectroscopic Data

Octamylamine sulfamate is understood to be an ammonium salt formed from 1-octanamine and sulfamic acid. The proposed structure involves the protonation of the primary amine by sulfamic acid.

Table 1: Predicted Spectroscopic Data for **Octamylamine Sulfamate**

Spectroscopic Technique	Predicted Data	Source Analogy
^1H NMR (in D_2O)	δ (ppm): ~0.8 (t, 3H, $-\text{CH}_3$) ~1.2-1.4 (m, 10H, $-(\text{CH}_2)_5-$) ~1.6 (quint, 2H, $-\text{CH}_2-\text{CH}_2-\text{NH}_3^+$) ~2.9 (t, 2H, $-\text{CH}_2-\text{NH}_3^+$)	Chemical shifts are predicted based on the known spectrum of 1-octanamine and the expected deshielding effect of the ammonium group. The sulfamate proton's detectability in aqueous solution is noted in related studies. [1]
^{13}C NMR (in D_2O)	δ (ppm): ~14 ($-\text{CH}_3$) ~22-32 ($-(\text{CH}_2)_6-$) ~40 ($-\text{CH}_2-\text{NH}_3^+$)	Predicted values are based on standard chemical shifts for alkyl chains and the position of the carbon adjacent to the ammonium group.
IR Spectroscopy (KBr pellet)	ν (cm^{-1}): ~3400-3000 (N-H stretch, broad) ~2955, 2925, 2855 (C-H stretch) ~1630 (N-H bend) ~1470 (C-H bend) ~1250 (S=O stretch, asymmetric) ~1060 (S=O stretch, symmetric) ~720 ($-(\text{CH}_2)_n$ - rock)	Based on characteristic infrared absorption frequencies for primary ammonium salts, alkyl chains, and sulfamate groups. [2] [3] [4] [5]
Mass Spectrometry (ESI+)	m/z: 130.1590 ($[\text{M}+\text{H}]^+$ of octylamine)	In positive ion mode, the mass spectrum is expected to show the molecular ion of the free amine (1-octanamine) after dissociation of the salt. [6]
Mass Spectrometry (ESI-)	m/z: 96.9605 ($[\text{M}-\text{H}]^-$ of sulfamic acid)	In negative ion mode, the mass spectrum would likely show the deprotonated sulfamic acid ion.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Octamylamine Sulfamate** in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of dry **Octamylamine Sulfamate** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-forming die.
 - Press the die under high pressure (several tons) to form a transparent or semi-transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .^[3]
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

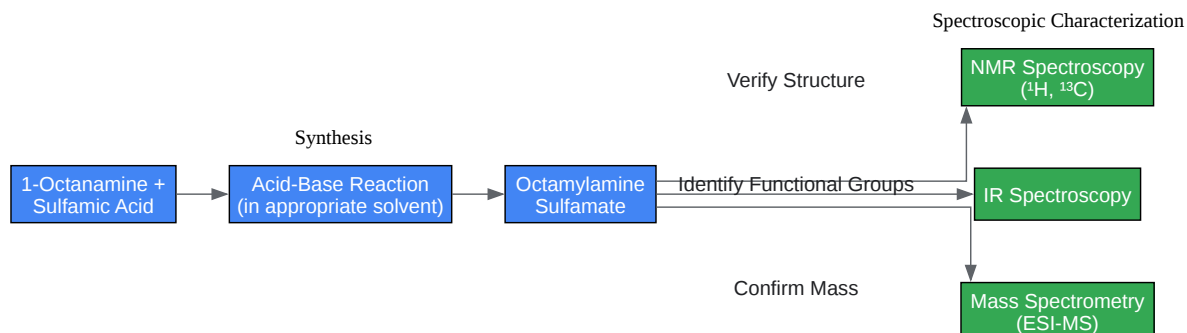
2.3 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Octamylamine Sulfamate** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition (Positive and Negative Ion Modes):
 - Ionization Mode: Electrospray Ionization (ESI).
 - Polarity: Acquire spectra in both positive and negative ion modes.

- Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected ions (e.g., m/z 50-500).
- Capillary Voltage: Typically 3-5 kV.
- Nebulizer Gas: Nitrogen, at a pressure recommended by the instrument manufacturer.
- Drying Gas: Nitrogen, at a flow rate and temperature optimized for solvent evaporation (e.g., 5-10 L/min, 200-350 °C).

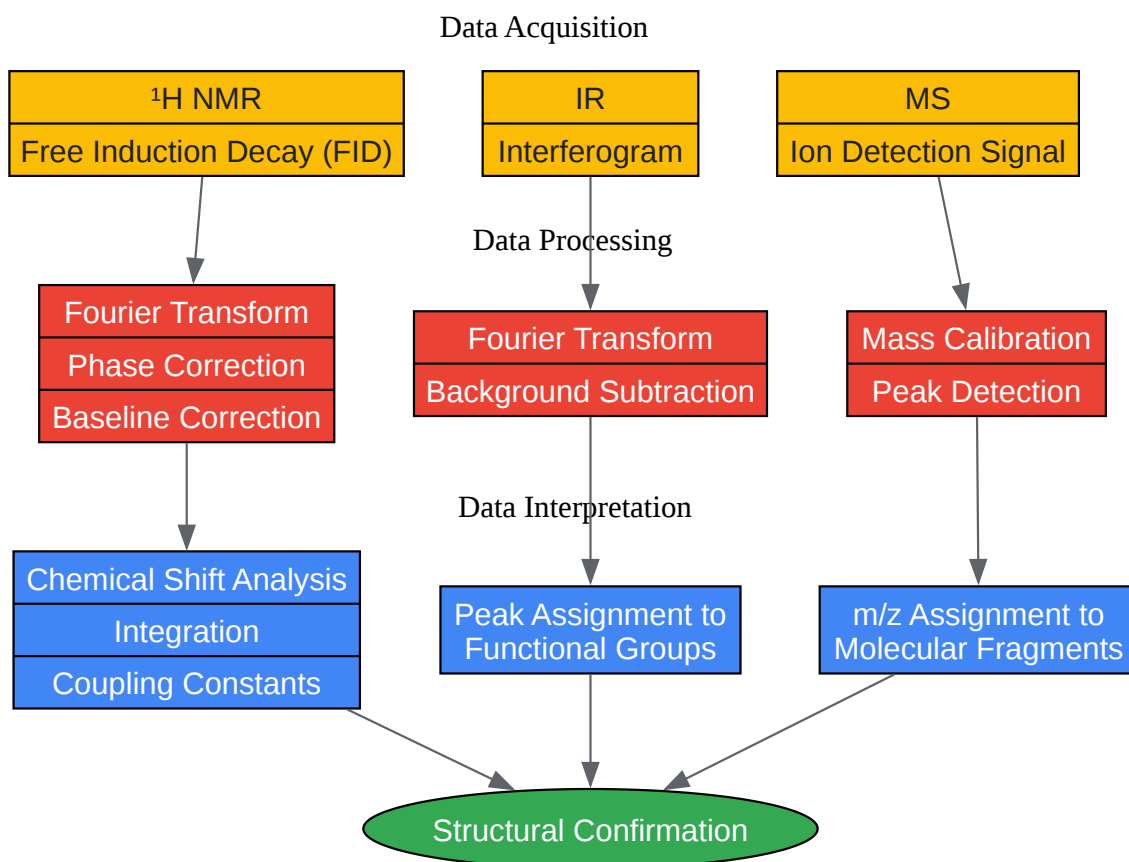
Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of **Octamylamine Sulfamate**.



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Caption: Synthesis and Spectroscopic Characterization Workflow for **Octamylamine Sulfamate**.



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Caption: Spectroscopic Data Analysis and Interpretation Workflow.

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